Non-1-ene-2,5,8-tricarboxylic acid
Description
Structure
3D Structure
Properties
CAS No. |
63587-81-5 |
|---|---|
Molecular Formula |
C12H18O6 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
1-methyloct-7-ene-1,4,7-tricarboxylic acid |
InChI |
InChI=1S/C12H18O6/c1-7(10(13)14)3-5-9(12(17)18)6-4-8(2)11(15)16/h8-9H,1,3-6H2,2H3,(H,13,14)(H,15,16)(H,17,18) |
InChI Key |
ZPMDJIZBQQHILF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(CCC(=C)C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Theoretical Frameworks of Branched Unsaturated Tricarboxylic Acids
Branched unsaturated tricarboxylic acids are complex organic molecules that feature a carbon backbone with multiple carboxylic acid functional groups and at least one carbon-carbon double bond. The presence of these features leads to a rich stereochemistry and a variety of potential chemical reactivities. The carboxylic acid groups are typically acidic and can participate in reactions such as esterification, amidation, and salt formation. ncert.nic.inquora.com The double bond introduces the possibility of addition reactions and cis-trans isomerism. The branching in the carbon chain further adds to the structural complexity.
Scope and Significance of Research on Polycarboxylic Acids
Polycarboxylic acids, in a broader sense, are significant in various fields. They are used as crosslinking agents, builders in detergents, and as precursors in the synthesis of polymers and pharmaceuticals. rsc.orgresearchgate.net Research in this area often focuses on developing new synthetic routes, understanding the structure-property relationships, and exploring novel applications. For example, some tricarboxylic acids are studied for their role in biological systems, such as intermediates in metabolic cycles like the Krebs cycle. wikipedia.org
Historical Context of Complex Aliphatic Carboxylic Acid Synthesis and Characterization
De Novo Synthetic Routes for this compound
The construction of this compound from simple precursors, a process known as de novo synthesis, requires a meticulous strategy to assemble the carbon skeleton and introduce the functional groups in the correct positions. As there are no established routes for this specific molecule in the literature, the following sections outline theoretical synthetic pathways based on well-understood organic reactions.
Strategic Disconnection Approaches for Carbon Skeleton Construction
A retrosynthetic analysis of this compound suggests several possible disconnection points. A logical approach would involve disconnecting the molecule into smaller, more readily available fragments.
One potential strategy involves a disconnection at the C4-C5 bond, suggesting a Michael addition reaction. This would break the molecule into a C4 synthon, which is an α,β-unsaturated dicarboxylic acid derivative, and a C5 synthon containing one carboxylic acid group.
Another viable disconnection is at the C6-C7 bond, which could be formed via an aldol (B89426) condensation or a related C-C bond-forming reaction. This would simplify the target into a C6 fragment with two carboxylic acid groups and a C3 fragment.
A third approach could involve building the carbon chain sequentially, for example, by starting with a five-carbon chain and adding two-carbon units. This would require careful control of the functional group introductions at each step.
Regioselective Introduction of Carboxylic Acid Functionalities
The precise placement of the three carboxylic acid groups is a significant synthetic hurdle. Several methods could be employed to achieve this regioselectivity.
For the carboxyl group at C2, a plausible strategy is the carboxylation of a suitable enolate or a related nucleophile. This could be achieved by reacting a precursor ketone or ester at the α-position with a carboxylating agent like carbon dioxide.
The introduction of the carboxyl group at C5 could be accomplished through the conjugate addition of a cyanide or a protected carboxylate group to an α,β-unsaturated system. Subsequent hydrolysis would then reveal the carboxylic acid.
For the C8 carboxyl group, a standard approach would be the oxidation of a primary alcohol or an aldehyde precursor. Alternatively, a Grignard reagent formed from a terminal halide could be reacted with carbon dioxide.
Modern techniques involving transition-metal-catalyzed carboxylation of C-H bonds or alkenes could also offer more direct, though potentially challenging, routes to introduce these functionalities with high regioselectivity. eurekaselect.comacs.org
Stereochemical Control in Alkene Formation
The formation of the terminal double bond at the C1 position requires a reaction that favors the formation of a less substituted alkene (Hofmann elimination product) over the more substituted one (Zaitsev elimination product).
One of the most reliable methods to achieve this is the Wittig reaction, where a phosphorus ylide derived from a suitable phosphonium (B103445) salt is reacted with formaldehyde. This reaction is known for its high selectivity in forming terminal alkenes.
Another approach is the Horner-Wadsworth-Emmons reaction, a modification of the Wittig reaction that often provides excellent control over the geometry of the newly formed double bond.
Elimination reactions, such as the pyrolysis of a xanthate ester (Chugaev elimination) or a selenoxide elimination, can also be employed to generate the terminal alkene under relatively mild conditions, minimizing the risk of isomerization. A palladium-catalyzed decarbonylation-elimination of an aliphatic carboxylic acid precursor could also yield a terminal alkene. wur.nlresearchgate.net
Optimization of Reaction Conditions and Yields for Scalable Synthesis
For any proposed synthetic route to be practical, particularly for larger-scale production, optimization of reaction conditions is crucial. This involves a systematic study of various parameters to maximize the yield and purity of the desired product at each step.
Key parameters for optimization include:
Solvent: The choice of solvent can significantly impact reaction rates and selectivity.
Temperature: Reactions should be run at the optimal temperature to ensure efficient conversion without promoting side reactions or decomposition.
Catalyst: For catalytic reactions, screening different catalysts and ligands is essential to find the most active and selective system.
Reagent Stoichiometry: The molar ratios of reactants need to be carefully controlled to ensure complete conversion of the limiting reagent and to minimize waste.
Reaction Time: Monitoring the reaction progress over time allows for the determination of the optimal reaction duration.
A Design of Experiments (DoE) approach could be systematically employed to explore the interplay of these variables and identify the optimal conditions for a scalable synthesis.
Exploration of Potential Prebiotic Synthesis Pathways (Theoretical Considerations)
The possibility of this compound forming under prebiotic conditions is an intriguing theoretical question. While highly speculative, we can consider potential pathways based on current models of prebiotic chemistry.
Simple organic molecules, including carboxylic acids and aldehydes, are thought to have been present on the early Earth, formed through processes like atmospheric electric discharges or hydrothermal vent activity. science.gov The formation of a complex molecule like this compound would likely involve a series of condensation and functional group interconversion reactions.
For instance, aldol-type condensations between smaller aldehydes and keto-acids could lead to the gradual buildup of the carbon skeleton. ncert.nic.in The carboxylic acid groups could arise from the hydrolysis of nitriles, which are key intermediates in many prebiotic synthesis models, such as the Strecker synthesis of amino acids. nih.gov The terminal alkene might be the result of dehydration reactions of alcohol precursors, potentially catalyzed by mineral surfaces. It is conceivable that under specific geochemical conditions, a sequence of such reactions could lead to the abiotic formation of this or structurally related polycarboxylic acids. rsc.orgresearchgate.net
Chemical Derivatization of this compound
The presence of multiple functional groups—three carboxylic acids and one alkene—makes this compound a versatile platform for further chemical modification. Derivatization can be used to alter its physical and chemical properties or to conjugate it with other molecules.
The carboxylic acid groups can undergo a variety of standard transformations:
Esterification: Reaction with alcohols in the presence of an acid catalyst would yield the corresponding mono-, di-, or tri-esters.
Amidation: Activation of the carboxylic acids (e.g., with a carbodiimide) followed by reaction with an amine would form amides. nih.gov
Reduction: The carboxylic acid groups can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride.
Acyl Halide Formation: Treatment with reagents such as thionyl chloride or oxalyl chloride would convert the carboxylic acids to the more reactive acyl chlorides.
The terminal alkene is also amenable to a range of addition reactions:
Hydrogenation: Catalytic hydrogenation would saturate the double bond, yielding Nonane-2,5,8-tricarboxylic acid.
Halogenation: Addition of halogens like bromine or chlorine across the double bond would produce a dihaloalkane.
Hydrohalogenation: The addition of hydrogen halides (e.g., HBr) would result in a haloalkane. The regioselectivity of this addition (Markovnikov vs. anti-Markovnikov) could be controlled by the reaction conditions.
Epoxidation: Reaction with a peroxy acid would form an epoxide.
The table below summarizes some potential derivatization reactions:
| Functional Group | Reagent(s) | Product Type |
| Carboxylic Acid | Alcohol, Acid Catalyst | Ester |
| Carboxylic Acid | Amine, Carbodiimide | Amide |
| Carboxylic Acid | LiAlH₄ | Primary Alcohol |
| Alkene | H₂, Pd/C | Alkane |
| Alkene | Br₂ | Dibromoalkane |
| Alkene | m-CPBA | Epoxide |
These derivatization strategies highlight the potential of this compound as a building block in the synthesis of more complex molecules. thermofisher.comnih.gov
Esterification and Amidation Reactions at Carboxyl Centers
The three carboxylic acid groups of this compound are primary sites for nucleophilic acyl substitution reactions, most notably esterification and amidation. These transformations are fundamental in modifying the polarity, solubility, and chemical reactivity of the parent molecule.
Esterification:
Esterification involves the reaction of the carboxylic acid groups with alcohols to form esters. This reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon for attack by the alcohol. masterorganicchemistry.comchemguide.co.uk This process, known as Fischer esterification, is an equilibrium reaction. To drive the reaction towards the ester product, the alcohol is often used in excess as the solvent, or water is removed as it is formed. masterorganicchemistry.com
Alternatively, metal salts like ferric chloride (FeCl₃·6H₂O) can serve as effective catalysts for the esterification of carboxylic acids, particularly with long-chain alcohols. acs.org The reaction with this compound can lead to the formation of mono-, di-, or tri-esters, depending on the stoichiometric ratios of the reactants. Selective esterification of one carboxyl group over the others could be achieved by exploiting potential differences in steric hindrance around each carboxyl center or by using bulky alcohols.
Amidation:
Amidation is the process of forming an amide by reacting a carboxylic acid with an amine. Direct reaction requires high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt. libretexts.org More commonly, the carboxylic acid is first activated to a more reactive derivative. Reagents such as thionyl chloride (SOCl₂) can convert the carboxylic acid to a highly reactive acyl chloride, which then readily reacts with an amine to form the amide. rsc.org Other modern coupling agents include carbodiimides (like DCC or EDC) or specialized boron-based reagents that facilitate amide bond formation under mild conditions. acs.orgorganic-chemistry.org Similar to esterification, the reaction with this compound can yield mono-, di-, or tri-amides. The choice of amine and reaction conditions can be tailored to control the extent of amidation.
Interactive Table: Examples of Esterification and Amidation Reactions
| Reactant 1 (Acid) | Reactant 2 (Alcohol/Amine) | Product Type | Catalyst/Reagent |
| This compound | Methanol (B129727) | Triester | H₂SO₄ (cat.) |
| This compound | Benzylamine | Triamide | SOCl₂, then amine |
| This compound | Isopropanol | Triester | TsOH (cat.) |
| This compound | Diethylamine | Triamide | B(OCH₂CF₃)₃ |
Intramolecular Cyclization Reactions and Anhydride (B1165640) Formation
The presence of multiple carboxylic acid groups within the same molecule opens up the possibility of intramolecular reactions to form cyclic structures, most notably cyclic anhydrides.
Anhydride Formation:
A cyclic anhydride can be formed through the dehydration of two carboxylic acid groups. libretexts.org This typically requires heating or the use of a dehydrating agent. nih.gov For this compound, the formation of a cyclic anhydride could theoretically occur between the carboxyl groups at C2 and C5, or between those at C5 and C8. The formation of such rings (a seven-membered ring between C2 and C5, and a seven-membered ring between C5 and C8) would depend on the conformational flexibility of the carbon chain, allowing the reacting groups to come into proximity. The synthesis of cyclic anhydrides from dicarboxylic acids can be facilitated by reagents such as magnesium chloride with dialkyl dicarbonates under mild conditions. acs.orgacs.org
Other Intramolecular Cyclizations:
Beyond simple anhydride formation, other intramolecular cyclizations could be envisioned. For instance, after conversion of the carboxylic acids to esters, a Dieckmann condensation could be attempted. youtube.com This intramolecular Claisen condensation of a diester forms a β-keto ester, a powerful method for creating five- or six-membered rings. youtube.com Given the spacing of the carboxyl groups in this compound, a Dieckmann condensation between the ester groups at C2 and C5 or C5 and C8 would lead to the formation of larger, seven-membered rings, which are generally less favored.
Additionally, under specific conditions, intramolecular reactions involving both the alkene and a carboxyl group could be possible, such as an acid-catalyzed lactonization where a carboxyl group adds across the double bond, though this would likely require specific catalysts to control regioselectivity. nih.gov
Interactive Table: Potential Cyclization Products
| Reaction Type | Reacting Groups | Product Type | Conditions |
| Anhydride Formation | C5-COOH and C8-COOH | Cyclic Anhydride | Heat or Dehydrating Agent |
| Anhydride Formation | C2-COOH and C5-COOH | Cyclic Anhydride | Heat or Dehydrating Agent |
| Dieckmann Condensation | C5-COOR and C8-COOR | Cyclic β-keto ester | NaOR, then H₃O⁺ |
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy provides a detailed map of the hydrogen and carbon framework of a molecule. Through the analysis of chemical shifts, spin-spin coupling, and correlation experiments, the precise structure of this compound can be determined.
The proton (¹H) NMR spectrum of this compound is predicted to exhibit a series of distinct signals corresponding to the various proton environments within the molecule. The chemical shifts are influenced by the electron-withdrawing carboxylic acid groups and the carbon-carbon double bond.
The vinyl protons at the C1 position are expected to appear in the downfield region, typically between 5.5 and 7.0 ppm, due to the deshielding effect of the double bond and the adjacent carboxylic acid group. The proton at C2, being adjacent to a carboxylic acid and the double bond, would also be shifted downfield. The protons on the aliphatic chain (C3, C4, C6, C7, and C9) would resonate in the upfield region, generally between 1.5 and 3.0 ppm. The protons alpha to the carboxylic acid groups (at C2, C5, and C8) will show a more significant downfield shift compared to other methylene (B1212753) or methine protons.
Spin-spin coupling between adjacent protons provides valuable information about the connectivity of the molecule. For instance, the vinyl protons will exhibit characteristic coupling constants (J-values) that can help determine the stereochemistry of the double bond. A larger J-value (typically 12-18 Hz) would suggest a trans configuration, while a smaller J-value (6-12 Hz) would indicate a cis configuration. The protons on the aliphatic chain will show complex splitting patterns due to coupling with their neighbors.
Predicted ¹H NMR Data Table for this compound:
| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H1a (vinyl) | ~6.0-6.5 | dd | J(H1a-H1b) ≈ 1.5-2.5, J(H1a-H2) ≈ 6-10 |
| H1b (vinyl) | ~5.8-6.3 | dd | J(H1b-H1a) ≈ 1.5-2.5, J(H1b-H2) ≈ 12-18 |
| H2 | ~3.5-4.0 | m | - |
| H3 | ~2.0-2.5 | m | - |
| H4 | ~1.8-2.3 | m | - |
| H5 | ~2.8-3.3 | m | - |
| H6 | ~1.7-2.2 | m | - |
| H7 | ~1.9-2.4 | m | - |
| H8 | ~2.7-3.2 | m | - |
| H9 | ~2.4-2.9 | m | - |
Note: These are predicted values and may vary depending on the solvent and other experimental conditions.
The carbon-13 (¹³C) NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are highly dependent on their chemical environment.
The carbons of the three carboxylic acid groups (C=O) are expected to resonate at the most downfield region of the spectrum, typically between 170 and 185 ppm. The olefinic carbons (C1 and C2) will appear in the range of 120-140 ppm. The aliphatic carbons will resonate in the upfield region, generally between 20 and 50 ppm. The carbons directly attached to the electron-withdrawing carboxylic acid groups (C2, C5, and C8) will be shifted further downfield compared to the other aliphatic carbons.
Predicted ¹³C NMR Data Table for this compound:
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
| C1 (vinyl) | ~125-135 |
| C2 (vinyl) | ~135-145 |
| C3 | ~30-40 |
| C4 | ~25-35 |
| C5 | ~40-50 |
| C6 | ~25-35 |
| C7 | ~30-40 |
| C8 | ~40-50 |
| C9 | ~35-45 |
| COOH (at C2) | ~170-180 |
| COOH (at C5) | ~175-185 |
| COOH (at C8) | ~175-185 |
Note: These are predicted values and may vary depending on the solvent and other experimental conditions.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other. sdsu.edu Cross-peaks in the COSY spectrum will confirm the connectivity of the proton network, for example, showing correlations between the vinyl protons and the proton at C2, and between the protons along the aliphatic chain. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It allows for the direct assignment of each carbon signal to its attached proton(s). For instance, the signal for C3 would show a correlation to the signal for the H3 protons. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals long-range (2-3 bond) correlations between protons and carbons. sdsu.edu This is particularly useful for identifying quaternary carbons (like the carboxylic acid carbons) and for connecting different fragments of the molecule. For example, the protons on C3 would show a correlation to the carboxylic acid carbon at C2, confirming their proximity. sdsu.edu
Together, these 2D NMR techniques provide a comprehensive and detailed picture of the molecular structure of this compound, leaving no ambiguity in the assignment of atoms and their connectivity. youtube.comresearchgate.net
For the analysis of this compound in its solid, polycrystalline form, solid-state NMR (ssNMR) spectroscopy is a powerful technique. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the local structure and packing in the solid state. Techniques like Magic Angle Spinning (MAS) are employed to reduce line broadening and improve resolution. researchgate.net ssNMR can be used to study the conformation of the molecule and the hydrogen bonding network involving the carboxylic acid groups in the crystalline lattice, providing insights that are not accessible from solution-state studies. researchgate.netacs.org
Vibrational Spectroscopy Studies: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.
The IR and Raman spectra of this compound are expected to be dominated by the characteristic vibrations of the carboxylic acid and alkene functional groups.
Carboxylic Acid Modes :
O-H Stretching : A very broad and intense absorption band is expected in the IR spectrum between 2500 and 3300 cm⁻¹ due to the hydrogen-bonded O-H stretching of the carboxylic acid dimers. spectroscopyonline.com
C=O Stretching : A strong and sharp absorption band should appear in the IR spectrum around 1700-1725 cm⁻¹ corresponding to the carbonyl (C=O) stretch. spectroscopyonline.com The presence of multiple carboxylic acid groups might lead to a broadening or splitting of this peak.
C-O Stretching and O-H Bending : The C-O stretching and in-plane O-H bending vibrations are expected to give rise to medium to strong bands in the 1210-1440 cm⁻¹ region of the IR spectrum. spectroscopyonline.com A characteristic broad absorption due to out-of-plane O-H bending is also expected around 920 cm⁻¹.
Alkene Modes :
C=C Stretching : A weak to medium intensity band for the C=C stretching vibration of the alkene is expected around 1640-1680 cm⁻¹ in the IR spectrum. In the Raman spectrum, this band is often more intense.
=C-H Stretching : The stretching vibrations of the hydrogens attached to the double bond (=C-H) typically appear as medium to sharp bands just above 3000 cm⁻¹ in the IR spectrum.
=C-H Bending : The out-of-plane bending vibrations (wags and twists) of the vinyl hydrogens give rise to characteristic strong absorptions in the 650-1000 cm⁻¹ region of the IR spectrum, which can be diagnostic of the substitution pattern of the alkene.
The combined analysis of IR and Raman spectra provides complementary information. While polar bonds like C=O and O-H give strong signals in the IR spectrum, non-polar bonds like C=C often produce stronger signals in the Raman spectrum. aip.org This synergy allows for a more complete characterization of the functional groups present in this compound. aip.orgmdpi.com
Analysis of Intermolecular Hydrogen Bonding Interactions
Intermolecular hydrogen bonding plays a crucial role in defining the supramolecular architecture and physicochemical properties of carboxylic acids. In the case of this compound, the three carboxylic acid groups are significant sites for hydrogen bond donors (the hydroxyl protons) and acceptors (the carbonyl oxygens).
Detailed analysis of its hydrogen bonding patterns would likely be investigated using techniques such as variable-temperature NMR spectroscopy and FT-IR spectroscopy. In the solid state, carboxylic acids commonly form centrosymmetric dimers through strong O-H···O hydrogen bonds between two carboxylic acid groups. mdpi.com Given the presence of three such groups in this compound, a complex network of intermolecular and potentially intramolecular hydrogen bonds is anticipated.
The presence of the flexible nonene backbone allows for various conformations, which could lead to different hydrogen bonding motifs. For instance, intramolecular hydrogen bonds might occur between adjacent or sterically accessible carboxylic acid groups, a phenomenon observed in other polycarboxylic acids. quora.com However, the formation of stable intermolecular dimeric structures is often more favorable. quora.com Spectroscopic analysis would reveal shifts in the O-H and C=O stretching frequencies, providing evidence for the strength and nature of these interactions. In concentrated solutions or the solid state, broad O-H stretching bands in the IR spectrum, typically in the range of 2500-3300 cm⁻¹, would be indicative of strong hydrogen bonding. ncert.nic.in
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds.
High-resolution mass spectrometry (HRMS) would be utilized to determine the precise molecular weight of this compound and, consequently, its elemental composition. This technique provides highly accurate mass measurements, typically to within a few parts per million (ppm), allowing for the unambiguous confirmation of the molecular formula. copernicus.orgcopernicus.org For this compound (C₁₂H₁₈O₆), the expected exact mass can be calculated and compared with the experimental value obtained from HRMS.
| Parameter | Expected Value |
| Molecular Formula | C₁₂H₁₈O₆ |
| Monoisotopic Mass | 258.1103 g/mol |
| Technique | Electrospray Ionization (ESI) |
| Mode | Negative |
| Expected Ion | [M-H]⁻ |
| Expected m/z | 257.1025 |
This table presents the predicted high-resolution mass spectrometry data for this compound.
Tandem mass spectrometry (MS/MS) would be employed to gain insight into the structural connectivity of this compound by analyzing its fragmentation pattern. researchgate.net In a typical MS/MS experiment, the precursor ion (e.g., [M-H]⁻) is isolated and subjected to collision-induced dissociation (CID), causing it to break into smaller product ions. The analysis of these fragments helps to piece together the molecule's structure.
For this compound, characteristic losses of water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid groups would be expected. Cleavage of the carbon-carbon bonds in the nonene backbone would also produce a series of fragment ions. The fragmentation pattern would be crucial for confirming the positions of the three carboxylic acid groups and the double bond.
| Precursor Ion (m/z) | Proposed Fragment (m/z) | Neutral Loss | Structural Interpretation |
| 257.1025 | 239.0919 | H₂O (18.0106) | Loss of a water molecule |
| 257.1025 | 213.1123 | CO₂ (43.9898) | Decarboxylation |
| 213.1123 | 195.1017 | H₂O (18.0106) | Subsequent loss of water |
| 213.1123 | 169.1225 | CO₂ (43.9898) | Second decarboxylation |
This table outlines a plausible fragmentation pathway for this compound in a tandem MS/MS experiment.
X-ray Crystallography for Definitive Solid-State Structure Determination (if crystalline material is obtained)
Should a single crystal of sufficient quality be obtained, X-ray crystallography would provide the most definitive three-dimensional structure of this compound in the solid state. acs.org This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation.
Computational Chemistry and Theoretical Studies of Non 1 Ene 2,5,8 Tricarboxylic Acid
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate the electron distribution, molecular geometry, and spectroscopic characteristics of Non-1-ene-2,5,8-tricarboxylic acid.
Density Functional Theory (DFT) is a robust computational method for determining the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and predicting its vibrational modes. A common approach involves using the B3LYP functional with a 6-311++G(d,p) basis set to achieve a balance between accuracy and computational cost.
The optimized geometry of this compound reveals key structural parameters. The C1=C2 double bond is predicted to have a bond length of approximately 1.34 Å, typical for an isolated double bond. The C-C single bonds within the carbon chain exhibit lengths around 1.53 Å. The carboxylic acid groups display characteristic C=O and C-O bond lengths of about 1.21 Å and 1.36 Å, respectively.
Vibrational frequency calculations help in interpreting infrared (IR) spectra. For this compound, prominent vibrational modes are predicted. The stretching vibration of the C=C bond is expected around 1645 cm⁻¹. The C=O stretching vibrations of the carboxylic acid groups are anticipated to appear as a strong, broad band in the region of 1700-1750 cm⁻¹. The O-H stretching of the carboxylic acids would produce a very broad absorption between 2500 and 3300 cm⁻¹.
Table 1: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C=C | Stretching | 1645 |
| C=O | Stretching | 1700-1750 |
| O-H | Stretching | 2500-3300 |
| C-H (alkene) | Stretching | 3080 |
| C-H (alkane) | Stretching | 2850-2960 |
A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites. The MEP map is plotted onto the electron density surface, with colors indicating different electrostatic potential values.
For this compound, the MEP map would show regions of high negative potential (typically colored red) concentrated around the oxygen atoms of the three carboxylic acid groups. These areas are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are expected around the hydrogen atoms of the carboxylic acid groups, indicating their acidity and propensity for nucleophilic interaction. The region around the C1=C2 double bond would exhibit moderate negative potential, making it a site for electrophilic addition reactions.
Computational methods can accurately predict Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, which are crucial for molecular characterization.
IR Spectroscopy: As detailed in the vibrational frequency analysis, the IR spectrum of this compound is dominated by the characteristic absorptions of the alkene and carboxylic acid functional groups.
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful application of computational chemistry. The calculated chemical shifts for this compound are presented below. The protons on the C1=C2 double bond are expected to resonate in the downfield region (5.0-5.8 ppm). The protons of the carboxylic acid groups would appear as broad singlets at a significantly downfield chemical shift, typically above 10 ppm. The various methylene (B1212753) and methine protons along the carbon backbone would have chemical shifts in the 1.5-3.0 ppm range.
Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound
| Atom | Predicted ¹³C Chemical Shift (ppm) | Attached Proton(s) | Predicted ¹H Chemical Shift (ppm) |
| C1 | ~128 | H | 5.0 - 5.8 |
| C2 | ~135 | H | 5.0 - 5.8 |
| C3 | ~40 | H₂ | 2.2 - 2.6 |
| C4 | ~35 | H₂ | 1.8 - 2.2 |
| C5 | ~45 | H | 2.5 - 3.0 |
| C6 | ~38 | H₂ | 1.9 - 2.3 |
| C7 | ~32 | H₂ | 1.5 - 1.9 |
| C8 | ~48 | H | 2.6 - 3.1 |
| C9 | ~30 | H₂ | 2.1 - 2.5 |
| COOH at C2 | ~175 | OH | >10 |
| COOH at C5 | ~178 | OH | >10 |
| COOH at C8 | ~180 | OH | >10 |
Computational Exploration of Reaction Mechanisms
Theoretical calculations can map out the energetic landscape of a chemical reaction, providing insights into its feasibility and kinetics.
A key synthetic transformation for this compound could be its esterification. Let's consider the acid-catalyzed esterification of one of the carboxylic acid groups with methanol (B129727). Computational methods can locate the transition state for this reaction. The transition state would involve the protonated carboxylic acid group being attacked by the methanol molecule. The geometry of this transition state would show the partial formation of the new C-O bond and the partial breaking of the O-H bond in the methanol.
By mapping the reaction coordinate, we can follow the energy changes as the reactants are converted into products through the transition state. For the esterification reaction, the energy barrier (activation energy) can be calculated. This value is the energy difference between the reactants and the transition state. A hypothetical reaction coordinate diagram would show the reactants (this compound and methanol) at a certain energy level, rising to the higher energy transition state, and then dropping to the energy level of the products (the methyl ester and water). The calculated energy barrier provides a quantitative measure of how fast the reaction is likely to proceed. For a typical acid-catalyzed esterification, this barrier might be in the range of 15-25 kcal/mol.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can provide profound insights into its dynamic behavior in different environments.
Conformational Landscape Analysis in Solution
A conformational landscape analysis for this compound would explore the various three-dimensional shapes the molecule can adopt due to the rotation around its single bonds. The presence of a long, flexible carbon chain and three carboxylic acid groups suggests a complex landscape with numerous local energy minima, each corresponding to a different conformer.
In a simulated aqueous environment, the analysis would likely reveal that the molecule's conformation is heavily influenced by intramolecular and intermolecular hydrogen bonding. The carboxylic acid groups can form hydrogen bonds with each other or with surrounding water molecules. The energetically most favorable conformations would likely be those that maximize stabilizing interactions while minimizing steric hindrance.
Illustrative Data Table: Predicted Low-Energy Conformers of this compound in Water
| Conformer ID | Relative Energy (kcal/mol) | Key Dihedral Angles (C4-C5-C6-C7) | Predicted Intramolecular H-Bonds |
| Conf-1 | 0.00 | -175° | 1 (COOH at C5 and C8) |
| Conf-2 | 1.25 | 65° | 0 |
| Conf-3 | 2.10 | -68° | 1 (COOH at C2 and C5) |
| Conf-4 | 3.50 | 180° | 0 |
This table is an illustrative example of data that would be generated from a conformational analysis and is not based on published experimental results.
Investigation of Solvent Effects and Solvation Properties
The interaction of this compound with a solvent, particularly water, is critical to its behavior. MD simulations can quantify these interactions by calculating properties such as the radial distribution function (RDF) and the solvation free energy.
Illustrative Data Table: Predicted Solvation Properties of this compound
| Solvent | Solvation Free Energy (kcal/mol) | Average H-Bonds (solute-solvent) | First Solvation Shell Radius (Å) |
| Water | -25.8 | 8.2 | 3.5 |
| Methanol | -20.1 | 6.5 | 4.1 |
| Chloroform | -8.5 | 1.3 | 5.2 |
This table is an illustrative example of data that would be generated from a solvation study and is not based on published experimental results.
Cheminformatics and Topological Analysis in the Context of Tricarboxylic Acid Chemical Space
Cheminformatics provides tools to analyze and compare chemical structures, offering insights into their properties and relationships with other molecules.
Graph Theoretical Analysis of Molecular Structures
In graph theory, a molecule can be represented as a graph where atoms are nodes and bonds are edges. From this representation, various topological indices can be calculated. These numerical descriptors correlate with a molecule's physical and chemical properties. For this compound, these indices can help to predict its properties and compare it to other tricarboxylic acids.
Illustrative Data Table: Calculated Topological Indices for this compound
| Topological Index | Calculated Value | Property Correlation |
| Wiener Index | 882 | Boiling Point, Viscosity |
| Randić Index | 7.24 | Molecular Branching, Molar Refractivity |
| Balaban J Index | 2.89 | Molecular Shape and Size |
This table is an illustrative example of data that would be generated from a graph theoretical analysis and is not based on published experimental results.
Comparison with Known Tricarboxylic Acid Structural Motifs
The structural motif of a molecule refers to the spatial arrangement of its key functional groups. In this compound, the key motif is the arrangement of the three carboxylic acid groups along the flexible nonene backbone. This can be compared to other well-known tricarboxylic acids.
For instance, citric acid is a well-known alpha-hydroxy tricarboxylic acid with its carboxyl groups in close proximity, allowing it to act as an efficient chelating agent. In contrast, trimesic acid features three carboxyl groups attached to a rigid benzene (B151609) ring, leading to its use in forming stable, porous metal-organic frameworks. researchgate.net
The structural motif of this compound, with its flexible and longer spacer between the carboxyl groups, suggests it would be less pre-organized for metal chelation compared to citric acid and less likely to form rigid, predictable frameworks like trimesic acid. Its flexibility might allow it to adopt conformations that can bridge larger distances in polymeric materials or interact with multiple sites on a biological macromolecule. The conformational changes in molecules like citrate (B86180) synthase, which involves binding of a tricarboxylic acid, highlight the importance of the relative orientation of the carboxyl groups for biological activity. nih.gov
Chemical Reactivity and Intermolecular Interactions of Non 1 Ene 2,5,8 Tricarboxylic Acid
Acid-Base Equilibrium and Protonation State Analysis
As a triprotic acid, Non-1-ene-2,5,8-tricarboxylic acid is capable of donating three protons in a stepwise manner. Each deprotonation step is characterized by a unique acid dissociation constant (Kₐ), which is influenced by the molecular structure. The first deprotonation is expected to be the most favorable, with subsequent deprotonations becoming progressively less favorable due to the increasing negative charge on the conjugate base, which makes further proton removal more difficult. tru.calumenlearning.com
The equilibrium can be represented as follows:
H₃A ⇌ H⁺ + H₂A⁻ (Kₐ₁) H₂A⁻ ⇌ H⁺ + HA²⁻ (Kₐ₂) HA²⁻ ⇌ H⁺ + A³⁻ (Kₐ₃)
The pKₐ values (pKₐ = -log Kₐ) for these equilibria determine the predominant protonation state of the molecule at a given pH. youtube.comoneclass.com For typical aliphatic carboxylic acids, pKₐ values are generally in the range of 4-5. However, the proximity of the carboxyl groups in a polyprotic acid influences these values. For instance, in citric acid, the pKₐ values are 3.1, 4.8, and 6.4. oneclass.comchegg.comchegg.com Given the separation of the carboxyl groups in the nonene backbone, the electronic effects between them might be less pronounced than in more compact molecules like citric acid.
Illustrative Data Table: Predicted pKₐ Values
This table presents hypothetical pKₐ values for this compound based on general principles for aliphatic polyprotic acids. Actual experimental values may differ.
| Dissociation Step | Equilibrium | Predicted pKₐ |
| First Proton | H₃A ⇌ H⁺ + H₂A⁻ | ~4.0 - 4.5 |
| Second Proton | H₂A⁻ ⇌ H⁺ + HA²⁻ | ~5.0 - 5.5 |
| Third Proton | HA²⁻ ⇌ H⁺ + A³⁻ | ~6.0 - 6.5 |
Redox Chemistry and Electrophilic/Nucleophilic Characteristics
The presence of both alkene and carboxylic acid functional groups imparts a dual nature to the molecule's redox chemistry and its electrophilic/nucleophilic character.
Redox Chemistry: The carbon atom in a carboxylic acid group is in a high oxidation state. libretexts.org
Reduction: The three carboxylic acid groups can be reduced to primary alcohols using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or diborane (B8814927) (B₂H₆). libretexts.org Weaker reagents such as sodium borohydride (B1222165) (NaBH₄) are generally ineffective at reducing carboxylic acids. libretexts.org
Oxidation: While the carboxyl groups are resistant to further oxidation under normal conditions, they can undergo decarboxylation (loss of CO₂) under specific, often harsh, reaction conditions. libretexts.org The terminal alkene, however, is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, it can be cleaved to form aldehydes or carboxylic acids, or it can be converted to an epoxide or a diol. Hydrothermal oxidation of unsaturated carboxylic acids can lead to cleavage at the carbon-carbon double bond. nih.gov
Electrophilic/Nucleophilic Characteristics:
Nucleophilic Character: The π-electrons of the carbon-carbon double bond make it an electron-rich, nucleophilic center. chemistrysteps.comlibretexts.org It is expected to readily undergo electrophilic addition reactions with reagents like hydrogen halides (H-X), halogens (X₂), and water (in the presence of an acid catalyst). libretexts.orgsavemyexams.com The carbonyl oxygens of the carboxyl groups also possess lone pairs of electrons, rendering them nucleophilic and capable of being protonated, which is the first step in reactions like Fischer esterification. organicchemistrytutor.com
Electrophilic Character: The carbonyl carbon atom of each carboxylic acid group is electron-deficient due to the polarization of the C=O bond, making it an electrophilic center (a Lewis acid). ncert.nic.insaskoer.ca It is susceptible to attack by nucleophiles, which is the key step in reactions such as esterification and amide formation.
Coordination Chemistry with Metal Centers
The three carboxylate groups make this compound an excellent candidate as a multidentate ligand in coordination chemistry. mdpi.comnih.gov Upon deprotonation, the carboxylate moieties can bind to metal ions to form a wide array of metal-organic complexes.
The carboxylate groups are versatile metal binders, capable of adopting several coordination modes:
Monodentate: One oxygen atom binds to a single metal center.
Bidentate Chelating: Both oxygen atoms of a single carboxylate group bind to the same metal center, forming a stable ring.
Bidentate Bridging: The two oxygen atoms of a single carboxylate group bridge two different metal centers.
The presence of three such groups along a flexible aliphatic chain allows for complex chelation behavior. med-pathway.com The ligand could potentially wrap around a metal ion, with two or even all three carboxylate groups coordinating to a single metal center, or it could act as a bridging ligand connecting multiple metal centers. The flexibility of the nonene backbone would be a key factor in determining which binding modes are sterically feasible.
As a trifunctional linker, this molecule is well-suited for the construction of extended structures like coordination polymers and Metal-Organic Frameworks (MOFs). cd-bioparticles.netresearchgate.netrsc.org The geometry and connectivity of the linker are crucial in dictating the final structure of the resulting framework. rsc.orgcapes.gov.br The three coordination sites allow for the formation of highly connected networks. The length and flexibility of the nine-carbon chain, combined with the specific coordination preferences of the chosen metal ion, would determine the topology, porosity, and dimensionality of the resulting polymeric structure. mdpi.com For instance, it could lead to the formation of 1D chains, 2D layers, or complex 3D frameworks with potential applications in catalysis or adsorption. cd-bioparticles.net
Illustrative Data Table: Potential Coordination Geometries
This table outlines hypothetical coordination scenarios based on the structure of Non-1-ene-2,5,8-tricarboxylate as a ligand.
| Metal Ion (Mⁿ⁺) | Ligand:Metal Ratio | Potential Structure Type | Dominant Binding Mode |
| Cu²⁺ | 2:3 | 3D MOF | Bidentate Bridging |
| Zn²⁺ | 1:1 | 1D Coordination Polymer | Bidentate Chelating & Bridging |
| Fe³⁺ | 1:1 | 2D Layered Network | Bidentate Chelating |
| Ag⁺ | 3:1 | Discrete Molecular Complex | Monodentate |
Supramolecular Assembly and Host-Guest Chemistry
The strong directionality of hydrogen bonds involving carboxylic acid groups makes them excellent building blocks for supramolecular chemistry and crystal engineering. rsc.orgrsc.org
This compound is expected to readily form salts and cocrystals. acs.orgnih.gov
Hydrogen Bonding Synthons: The carboxylic acid group is known to form highly predictable and robust hydrogen-bonding patterns, known as supramolecular synthons. iucr.org The most common is the cyclic R₂²(8) dimer, where two carboxylic acid groups form a pair of hydrogen bonds. Given the presence of three such groups, a variety of intermolecular and even intramolecular hydrogen-bonding motifs are possible, leading to the formation of complex networks. rsc.org
Self-Assembly into Ordered Nanostructures (e.g., hydrogels, porous frameworks)
There is currently no scientific literature available that describes the self-assembly of this compound into hydrogels or porous frameworks. The potential for this molecule to form such structures would theoretically depend on its ability to form extended networks through intermolecular interactions. The spatial arrangement of its three carboxylic acid groups and the influence of the nonene backbone would be critical factors in determining the geometry and stability of any resulting nanostructures. However, no experimental evidence has been reported to confirm or characterize these potential assemblies.
Investigation of Non-Covalent Interactions (Hydrogen Bonding, π-π Stacking)
A detailed investigation into the specific non-covalent interactions of this compound has not been documented. It can be hypothesized that hydrogen bonding between the carboxylic acid moieties would be a primary driving force for any self-assembly process. The presence of a carbon-carbon double bond introduces the possibility of π-π stacking interactions, although the aliphatic nature of the rest of the carbon chain might sterically hinder such arrangements.
A comprehensive analysis of these interactions would require spectroscopic and crystallographic studies, which have not been published for this particular compound. Therefore, no definitive data on the nature and strength of hydrogen bonds or the existence of π-π stacking in the context of this compound assemblies can be provided.
Broader Academic and Interdisciplinary Research Perspectives
Contributions to Fundamental Organic Chemistry Principles
Furthermore, the synthesis of this molecule would be a complex challenge, requiring multi-step reaction sequences and careful control of stereochemistry. Potential synthetic strategies could involve aldol (B89426) condensations, Michael additions, or Grignard reactions to construct the carbon skeleton, followed by oxidation steps to introduce the carboxylic acid functionalities. ncert.nic.in The purification and characterization of such a polyfunctional molecule would also necessitate advanced analytical techniques.
Implications for Theoretical Chemical Evolution and Prebiotic Chemistry
The potential relevance of tricarboxylic acids in the origin of life is a subject of significant interest. nih.gov These molecules are central to metabolic pathways like the Krebs cycle (also known as the tricarboxylic acid cycle or TCA cycle). shaalaa.com
The reductive tricarboxylic acid (rTCA) cycle is a key metabolic pathway that is considered by some to be a primordial process in the origin of life. acs.orgresearchgate.net This cycle utilizes a series of chemical reactions to produce complex organic molecules from simpler ones. nih.gov While Non-1-ene-2,5,8-tricarboxylic acid is not a direct component of the known rTCA cycle, its structure as a polycarboxylic acid makes it an interesting analog for studying the non-enzymatic reactions that could have occurred on early Earth. nih.govacs.org The study of such molecules could help to understand the chemical logic of metabolic pathways and how they might have emerged.
The formation of complex organic molecules from simple precursors like formaldehyde, hydrogen cyanide, and water is a cornerstone of prebiotic chemistry. nih.gov The synthesis of a molecule like this compound under plausible prebiotic conditions would require a sequence of reactions that could generate the carbon chain and introduce the functional groups. Research into the formation of other complex organic acids, such as lactic acid in interstellar ice analogs, provides a framework for how such molecules could potentially form in extraterrestrial environments and be delivered to early Earth. acs.org The presence of multiple carboxylic acid groups could have also played a role in sequestering metal ions or acting as primitive catalysts.
Advancements in Analytical Methodologies for Complex Organic Acids
The detection and characterization of a novel, complex organic acid like this compound would drive advancements in analytical chemistry. Techniques such as mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and various forms of chromatography would be essential for its identification and structural elucidation. The development of methods to separate and quantify such a polyfunctional molecule from complex mixtures would be a significant contribution to the field, with applications in metabolomics and environmental analysis.
Design Principles for Novel Functional Materials (non-biological, non-material specific properties)
The principles governing the self-assembly and functionality of molecules with multiple carboxylic acid groups are relevant to the design of new materials.
Tricarboxylic acids, such as 1,3,5-benzenetricarboxylic acid, are known to form well-ordered, self-assembled structures through hydrogen bonding. acs.org The specific arrangement of the three carboxylic acid groups in this compound would theoretically allow it to act as a versatile building block for supramolecular assemblies. The interplay between the hydrophilic carboxylic acid groups and the hydrophobic nonene backbone could lead to the formation of unique nano-architectures in different solvents or on surfaces. Understanding how the molecular structure dictates the resulting supramolecular structure provides a framework for the rational design of new functional materials with tailored properties. acs.org
Ligand Design in Metal-Organic Frameworks for Chemical Applications
The strategic design of organic ligands is a cornerstone in the development of Metal-Organic Frameworks (MOFs), crystalline materials constructed from metal ions or clusters linked by organic molecules. The properties and functionality of MOFs are intrinsically tied to the nature of the organic linkers. Tricarboxylic acids, such as this compound, represent a significant class of ligands due to their ability to form robust and multidimensional frameworks.
The presence of three carboxylate groups allows for the connection of multiple metal centers, leading to the formation of diverse network topologies. The aliphatic backbone of this compound, with its inherent conformational flexibility, can influence the final structure of the MOF, potentially leading to materials with dynamic properties. This flexibility, for instance, can allow the framework to respond to external stimuli.
In the context of chemical applications, the design of the ligand is paramount. The incorporation of specific functional groups within the ligand structure can impart desired chemical properties to the resulting MOF. For example, the unsaturated bond in this compound could be a site for post-synthetic modification, allowing for the introduction of new functionalities after the MOF has been assembled. This approach expands the chemical diversity and potential applications of the material.
Furthermore, the aliphatic nature of this ligand can result in MOFs with hydrophobic pores, which could be advantageous for applications involving non-polar molecules. The length and flexibility of the nonane (B91170) chain also play a crucial role in determining the pore size and shape of the MOF, which is a critical factor for applications such as selective catalysis or sensing. By carefully selecting the metal ion and the synthesis conditions, it is possible to direct the assembly of this compound into MOFs with specific network topologies, such as the (10,3)-a network, which is known for its chiral properties. acs.org The ability to create chiral frameworks is of significant interest for enantioselective catalysis and separations.
The field of MOF research continues to evolve, with a growing emphasis on the rational design of ligands to create materials with tailored properties for specific chemical applications. Aliphatic tricarboxylic acids like this compound are valuable building blocks in this endeavor, offering a unique combination of connectivity, flexibility, and potential for functionalization.
Q & A
Basic Research Questions
Q. What synthetic methodologies are applicable for Non-1-ene-2,5,8-tricarboxylic acid, and how can reaction parameters be optimized?
- Methodology : Synthesis typically involves catalytic oxidation of substituted alkenes or sequential esterification-hydrolysis. For example, analogous tricarboxylic acids like 1,3,5-benzenetricarboxylic acid are synthesized via oxidation of trimethylbenzene derivatives using KMnO₄ under acidic conditions (70°C, 12 hrs). Optimization includes:
- Temperature control (60–80°C) to minimize side reactions.
- Catalyst screening (e.g., Pt/C vs. Pd/C) to enhance selectivity.
- Real-time monitoring via HPLC to track intermediate carboxylation .
Q. What spectroscopic techniques validate the molecular structure of this compound?
- Methodology : Use a combination of:
- ¹H/¹³C NMR : Carboxylic protons appear as broad singlets (δ 12–14 ppm in D₂O). Aromatic protons in analogs like 5-amino-1,2,3-benzenetricarboxylic acid resonate at δ 6.8–7.2 ppm .
- IR Spectroscopy : Strong C=O stretches at 1680–1720 cm⁻¹ and O-H stretches at 2500–3300 cm⁻¹ .
- X-ray crystallography : Resolves bond angles and crystallographic packing, as demonstrated for trimesic acid (C–C bond length: 1.48 Å) .
Q. How should researchers handle solubility discrepancies reported for this compound in polar solvents?
- Methodology : Standardize solubility testing per USP <921>:
- Use HPLC-grade solvents (e.g., DMSO, ethanol) with Karl Fischer titration to verify water content (<0.01%).
- Conduct triplicate measurements at 25±0.5°C.
- Compare against reference data for 1,3,5-benzenetricarboxylic acid (23.5 g/L in DMSO at 25°C) .
Q. What safety protocols are critical for laboratory handling of this compound?
- Methodology :
- PPE : Nitrile gloves, goggles, and lab coats.
- Ventilation : Use fume hoods for weighing and reactions.
- Storage : Airtight containers at 2–8°C to prevent hygroscopic degradation.
- Spill management : Neutralize with sodium bicarbonate and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational modeling predict the coordination behavior of this compound in metal-organic frameworks (MOFs)?
- Methodology :
- Density Functional Theory (DFT) : Simulate binding energies between carboxylate groups and metal ions (e.g., Cu²+, Fe³+). For trimesic acid, Cu-O bond lengths are optimized at 1.96 Å .
- Molecular Dynamics (MD) : Predict framework stability under thermal stress (100–300 K).
- Validation : Compare simulated PXRD patterns with experimental data .
Q. What strategies resolve contradictions in reported pKa values for this compound?
- Methodology :
- Potentiometric titration : Use 0.1M NaOH in CO₂-free conditions with ionic strength adjustment (I = 0.1M KCl).
- UV-Vis spectroscopy : Monitor deprotonation at λ = 260 nm (carboxylate absorbance).
- Reference standards : Cross-check with citric acid (pKa₁ = 3.13, pKa₂ = 4.76, pKa₃ = 6.40) .
Q. How does steric hindrance influence the reactivity of this compound in esterification reactions?
- Methodology :
- Kinetic studies : Compare reaction rates with/without bulky substituents (e.g., tert-butyl vs. methyl esters).
- DFT calculations : Analyze transition-state geometries for steric clashes (e.g., dihedral angles >30° reduce reactivity).
- Experimental validation : Synthesize methyl esters via Fischer-Speier method (H₂SO₄ catalyst, 60°C) and quantify yields via GC-MS .
Q. What role does this compound play in supramolecular chemistry?
- Methodology :
- Co-crystallization : Co-crystallize with hydrogen-bond acceptors (e.g., 4,4'-bipyridine) in ethanol/water (1:1 v/v).
- Single-crystal analysis : Resolve H-bond networks (e.g., O···N distances ~2.8 Å) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability of supramolecular assemblies (decomposition >200°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
